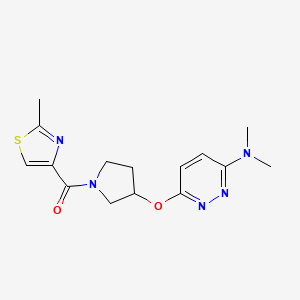
(3R,5S)-5-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5S)-5-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol dihydrochloride is a chiral compound featuring a pyrrolidine ring substituted with a phenyl-1H-1,2,4-triazol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as pyrrolidine and phenyl-1H-1,2,4-triazole.
Key Steps:
Reaction Conditions: Typical conditions include the use of organic solvents like dichloromethane or ethanol, with reaction temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of (3R,5S)-5-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol dihydrochloride would involve:
Large-Scale Reactors: Utilizing batch or continuous flow reactors to handle large volumes.
Optimization of Yield and Purity: Employing techniques such as crystallization, distillation, and chromatography to ensure high yield and purity.
Safety and Environmental Considerations: Implementing measures to handle hazardous reagents and waste products safely.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the pyrrolidine ring.
Reduction: Reduction reactions can target the triazole ring or the phenyl group, potentially altering the electronic properties of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the phenyl ring and the triazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Ketones or carboxylic acids derived from the hydroxyl group.
Reduction Products: Reduced triazole derivatives or phenyl ring hydrogenation products.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can serve as a ligand in asymmetric catalysis, aiding in the synthesis of other chiral molecules.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding Studies: Its structure allows it to interact with various proteins, facilitating research into protein-ligand interactions.
Medicine
Drug Development: As a scaffold, it can be modified to develop new pharmaceuticals targeting specific diseases.
Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, warranting further investigation.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: Its derivatives may be used in the production of active pharmaceutical ingredients (APIs).
Wirkmechanismus
The mechanism by which (3R,5S)-5-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol dihydrochloride exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,5S)-5-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol: The base compound without the dihydrochloride salt.
(3R,5S)-5-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-one: A ketone derivative.
(3R,5S)-5-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-amine: An amine derivative.
Uniqueness
Chirality: The specific (3R,5S) configuration imparts unique stereochemical properties.
Functional Groups: The combination of the triazole and pyrrolidine rings with a phenyl group provides a versatile scaffold for further modification.
Solubility: The dihydrochloride salt form enhances solubility in aqueous environments, which is beneficial for biological applications.
This comprehensive overview highlights the significance of (3R,5S)-5-(5-phenyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol dihydrochloride in various fields, from synthetic chemistry to potential medical applications
Eigenschaften
IUPAC Name |
(3R,5S)-5-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O.2ClH/c17-9-6-10(13-7-9)12-14-11(15-16-12)8-4-2-1-3-5-8;;/h1-5,9-10,13,17H,6-7H2,(H,14,15,16);2*1H/t9-,10+;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUDNKFYUVOPTQ-NKRBYZSKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=NC(=NN2)C3=CC=CC=C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C2=NC(=NN2)C3=CC=CC=C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2764377.png)
![methyl 3-nitro-4-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}benzenecarboxylate](/img/structure/B2764378.png)
![2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2764382.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-chloro-4-fluorophenyl)methanone](/img/structure/B2764383.png)

![7,8-dihydro-6H-[1,4]dioxepino[2,3-f][1,3]benzothiazol-2-amine](/img/structure/B2764385.png)

![1-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2764387.png)

![3-(2-Chlorophenyl)-5-{1-[(1-phenylcyclopropyl)carbonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2764389.png)

![N-[5-(acetylamino)-2-methoxybenzyl]-2-chloroacetamide](/img/structure/B2764392.png)

![[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2764399.png)
